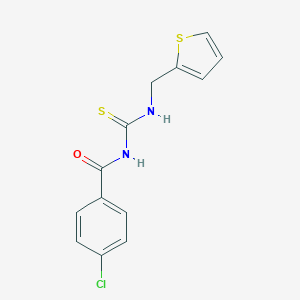
N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide, also known as KB-31, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound belongs to the family of cyclohexane-1,4-dicarboxamides and has been shown to exhibit promising biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. Studies have shown that N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide inhibits the activity of various enzymes and proteins involved in these pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide exhibits potent antioxidant activity, which may contribute to its anticancer properties. Additionally, N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide in lab experiments is its potent anticancer activity. Additionally, N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide exhibits low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies. However, one of the limitations of using N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide in lab experiments is its low solubility in aqueous solutions, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the study of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide. One potential direction is the development of novel drug delivery systems to improve the solubility and bioavailability of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide and to identify potential drug targets for the development of targeted cancer therapies. Finally, studies are needed to evaluate the potential use of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide in the treatment of various inflammatory conditions.
Méthodes De Synthèse
The synthesis of N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide involves the reaction of 2,4-dimethylbenzene with cyclohexane-1,4-dicarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a potential anticancer agent. Studies have shown that N,N'-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Formule moléculaire |
C24H30N2O2 |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-N,4-N-bis(2,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide |
InChI |
InChI=1S/C24H30N2O2/c1-15-5-11-21(17(3)13-15)25-23(27)19-7-9-20(10-8-19)24(28)26-22-12-6-16(2)14-18(22)4/h5-6,11-14,19-20H,7-10H2,1-4H3,(H,25,27)(H,26,28) |
Clé InChI |
MNSDDHDNQIHIES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=C(C=C(C=C3)C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=C(C=C(C=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-isobutoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250027.png)

![1-[4-(2-methoxyethoxy)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B250031.png)
![2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B250033.png)




![N-{4-[acetyl(methyl)amino]phenyl}-4-(2-methoxyethoxy)benzamide](/img/structure/B250040.png)
![methyl 2-{[4-(2-methoxyethoxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B250041.png)